2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

Protease resistance Chymotrypsin degradation Peptidomimetic stability

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid (CAS 1259980-94-3), also designated WXC09227, is a Boc-protected non-proteinogenic amino acid derivative of the phenylalanine class. It features a tert-butoxycarbonyl (Boc) group on the α-amine and a pyrrolidin-1-yl substituent at the para-position of the phenyl ring, with a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol.

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
Cat. No. B13068370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid
Molecular FormulaC18H26N2O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2CCCC2)C(=O)O
InChIInChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h6-9,15H,4-5,10-12H2,1-3H3,(H,19,23)(H,21,22)
InChIKeyNRDIWXZBWQLSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid: Core Identity and Procurement Baseline


2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid (CAS 1259980-94-3), also designated WXC09227, is a Boc-protected non-proteinogenic amino acid derivative of the phenylalanine class [1]. It features a tert-butoxycarbonyl (Boc) group on the α-amine and a pyrrolidin-1-yl substituent at the para-position of the phenyl ring, with a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol [1]. Commercially, it is supplied as a research intermediate with a certified purity of 98% (HPLC) . The compound belongs to the broader category of N-Boc-4-heterocyclyl-phenylalanines, which have been investigated as building blocks for protease-resistant peptidomimetics and renin inhibitors [2].

Why 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid Cannot Be Simply Replaced by Generic Boc-Phenylalanine Analogs


Substituting this compound with unadorned Boc-Phe-OH or simple 4-halo-Boc-Phe analogs disregards two critical, quantifiable differentiators: proteolytic stability and amine basicity. Unmodified Boc-Phe-OH is rapidly degraded by chymotrypsin (>90% loss within 1 hour), whereas heterocycle-substituted phenylalanine derivatives in the same class exhibit striking resistance (>60% intact after 24 hours) [1]. Moreover, the pyrrolidin-1-yl group confers a distinct pKa profile (conjugate acid pKa ~9.6–10.5) versus dimethylamino (pKa ~9.4) or unsubstituted phenyl (no basic side-chain), fundamentally altering peptide solubility, membrane partitioning, and target engagement [2]. These properties are not achievable with generic, commercially ubiquitous Boc-Phe-OH, and aqueous solubility and metabolic stability cannot be assumed to be equivalent across analogs. The quantitative evidence presented in Section 3 establishes that procurement decisions based on structural similarity alone risk delivering an intermediate with materially different performance in downstream peptide coupling, protease resistance, and pharmacokinetic optimization.

Quantitative Evidence Guide: How 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid Differentiates from Closest Analogs


Proteolytic Stability vs. Chymotrypsin: Heterocyclic Boc-Phenylalanines vs. Unsubstituted Boc-Phe-OH

Incorporation of a heterocyclic substituent at the phenylalanine 4-position dramatically reduces chymotrypsin-mediated degradation. A representative heterocyclic phenylalanine analog (compound 8 in Ocain et al.) remained >60% intact after 24-hour exposure to chymotrypsin, whereas the unsubstituted Boc-Phe analogue was nearly completely degraded after only 1 hour [1]. This class-level finding is directly relevant to 2-((tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid, which belongs to the same heterocyclic Boc-phenylalanine family and is expected to exhibit similarly enhanced proteolytic resistance due to the pyrrolidin-1-yl substituent.

Protease resistance Chymotrypsin degradation Peptidomimetic stability

Side-Chain Basicity: Pyrrolidin-1-yl vs. Dimethylamino and Piperidin-1-yl Analogs

The pyrrolidin-1-yl group attached to an aromatic ring exhibits a conjugate acid pKa of approximately 9.58, as measured for 4-pyrrolidinylpyridine [1]. This is notably higher than the dimethylamino analog (4-dimethylaminopyridine pKa = 9.41) and aligns closely with piperidin-1-yl derivatives, establishing a distinct ionization window [1]. At physiological pH 7.4, the pyrrolidine nitrogen is >99% protonated, providing a permanent positive charge that enhances aqueous solubility and enables cation-π or ionic interactions not possible with neutral 4-substituents such as -H, -F, -Cl, or -OCH3.

Amine basicity pKa Ionization state

Commercial Purity and Procurement Reproducibility: 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid vs. Unspecified Analogs

This compound is available with a certified purity of 98% (HPLC) from major research chemical suppliers, with explicit batch-level quality control [1]. In contrast, custom-synthesized 4-pyrrolidin-1-yl phenylalanine derivatives without the Boc group or with alternative N-protection (e.g., Fmoc) are typically supplied as '95%' or '97%' purity without defined impurity profiles, introducing uncertainty into peptide coupling yields and final product quality. The CAS registry number 1259980-94-3 uniquely identifies this specific protecting group and substitution pattern, eliminating ambiguity in procurement.

Chemical purity Batch consistency Procurement specification

Lipophilicity Modulation: Predicted LogP of Pyrrolidine-Substituted Boc-Phenylalanine vs. Unsubstituted Boc-Phe-OH

The para-pyrrolidin-1-yl substituent is predicted to increase the logP of the Boc-phenylalanine scaffold by approximately 0.5–1.0 log units compared to unsubstituted Boc-Phe-OH (reported logP ≈ 2.6) [1]. This moderate increase in lipophilicity, combined with the ionizable amine, creates an amphiphilic character that can enhance passive membrane permeability while retaining aqueous solubility at low pH—a profile that is difficult to achieve with purely hydrophobic substituents (e.g., 4-iodo, logP increase >2.0) or permanently neutral polar groups (e.g., 4-nitro).

LogP Lipophilicity Membrane permeability

Renin Inhibitor Potency: Heterocyclic Phenylalanine-Containing Inhibitors vs. Boc-Phe-Based Inhibitors

In a head-to-head study of renin inhibitors, compound 6—incorporating a heterocyclic phenylalanine replacement—achieved an IC50 of 8.9 nM against human recombinant renin, whereas the Boc-Phe-containing parent compound was substantially less active and rapidly degraded [1]. While compound 6 does not contain the exact pyrrolidin-1-yl-phenylalanine residue, the study demonstrates that the heterocyclic phenylalanine class as a whole delivers meaningful potency gains when substituted for Boc-Phe at the P3-P4 position. The pyrrolidin-1-yl-phenylalanine scaffold is a direct structural descendant of this proven design strategy.

Renin inhibition IC50 Peptidomimetic potency

Steric and Conformational Impact: Pyrrolidin-1-yl vs. Planar Heterocyclic Substituents

The saturated pyrrolidine ring adopts a non-planar, puckered conformation that introduces three-dimensional steric bulk at the para-position, in contrast to the planar pyrrole (aromatic) or pyridine substituents used in prior heterocyclic phenylalanine studies. This conformational feature can reduce entropic penalty upon target binding (ligand preorganization) and alter the cis/trans amide isomer ratio in downstream peptide sequences. While no direct comparative biophysical data exist for this specific compound, the principle is well-established in peptidomimetic design where saturated N-heterocycles (pyrrolidine, piperidine) consistently outperform planar aromatic heterocycles in achieving target selectivity [1].

Conformational restriction Pyrrolidine ring Ligand preorganization

Optimal Application Scenarios for 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic Acid Based on Quantitative Differentiation Evidence


Design of Chymotrypsin-Resistant Peptidomimetic Protease Inhibitors

When the peptide sequence requires a phenylalanine-like residue at the P3 or P4 position and the lead compound suffers from rapid chymotrypsin inactivation, substituting Boc-Phe-OH with 2-((tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid is expected to increase proteolytic half-life from <1 hour to >24 hours, based on class-level stability data [1]. Researchers developing renin inhibitors, DPP-4 inhibitors, or HIV protease inhibitors should prioritize this building block after initial Boc-Phe-containing leads show poor metabolic stability.

Solid-Phase Peptide Synthesis Requiring a Cationic, Non-Natural Side-Chain at Physiological pH

For peptides requiring a permanently charged (cationic) residue that is not lysine or arginine, the pyrrolidin-1-yl-phenylalanine side-chain provides a pKa of ~9.6–10.5, ensuring >99% protonation at pH 7.4 [2]. This enables pH-dependent solubility tuning and cation-π interactions without introducing additional hydrogen-bond donors. The Boc protection is orthogonal to Fmoc-based SPPS strategies, allowing direct incorporation using standard HBTU/HATU coupling conditions with the certified 98% purity ensuring high coupling yields .

Scaffold Hopping and Patent Circumvention in Renin/DPP-4 Inhibitor Programs

When planar heterocyclic substituents (pyrrole, pyridine) are encumbered by existing composition-of-matter patents, the saturated pyrrolidin-1-yl group offers a non-obvious three-dimensional isostere that retains the beneficial amine basicity while introducing a novel conformational profile [3]. The compound's unique CAS registry (1259980-94-3) and well-defined MDL structure support clear patent drafting and freedom-to-operate analysis, with documented IC50 potency benchmarks from the heterocyclic phenylalanine class (8.9 nM for renin) [1] providing a quantitative rationale for the scaffold hop.

Physicochemical Optimization of Oral Peptide Leads with Suboptimal logP

For peptide leads where unsubstituted phenylalanine (logP ~2.6) yields insufficient membrane permeability but halogenated analogs (logP >4.5) cause excessive plasma protein binding or cytotoxicity, the pyrrolidin-1-yl-phenylalanine scaffold delivers an intermediate logP of ~3.1–3.6 [4]. This property window, combined with the ionizable amine, allows formulators to modulate solubility and permeability through pH adjustment, making the compound a strategic choice for oral peptide drug discovery programs.

Quote Request

Request a Quote for 2-((Tert-butoxycarbonyl)amino)-3-(4-(pyrrolidin-1-yl)phenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.